2-hydroxy-2-methylpropane-1-sulfonyl fluoride
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Overview
Description
2-Hydroxy-2-methylpropane-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are characterized by the presence of a sulfonyl fluoride group (SO2F) attached to an organic moiety. Sulfonyl fluorides are known for their stability and reactivity, making them valuable intermediates in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-methylpropane-1-sulfonyl fluoride typically involves the reaction of 2-hydroxy-2-methylpropane-1-sulfonic acid with a fluorinating agent. One common method is the use of sulfuryl fluoride (SO2F2) as the fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl fluoride group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-methylpropane-1-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be replaced by other nucleophiles, leading to the formation of different sulfonyl derivatives.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to form the corresponding sulfonic acid and hydrogen fluoride.
Reduction: Reduction of the sulfonyl fluoride group can yield sulfonyl hydrides or other reduced sulfur species.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Acidic or basic aqueous solutions are typically used for hydrolysis reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various sulfonyl derivatives can be formed.
Hydrolysis Products: The primary products of hydrolysis are the corresponding sulfonic acid and hydrogen fluoride.
Reduction Products: Reduction can yield sulfonyl hydrides or other reduced sulfur compounds.
Scientific Research Applications
2-Hydroxy-2-methylpropane-1-sulfonyl fluoride has a wide range of applications in scientific research, including:
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein modifications.
Medicine: Sulfonyl fluorides are explored for their potential as enzyme inhibitors, particularly in the development of drugs targeting specific enzymes.
Industry: The compound is used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-hydroxy-2-methylpropane-1-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their structure and function. The compound can target specific amino acid residues, such as serine or cysteine, in enzyme active sites, thereby inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Fluoride: Similar in structure but with a simpler alkyl group.
Benzenesulfonyl Fluoride: Contains an aromatic ring instead of an aliphatic chain.
Trifluoromethanesulfonyl Fluoride: Features a trifluoromethyl group, increasing its reactivity and stability.
Uniqueness
2-Hydroxy-2-methylpropane-1-sulfonyl fluoride is unique due to the presence of both a hydroxyl group and a sulfonyl fluoride group on the same molecule. This dual functionality allows for diverse reactivity and applications in various fields of research and industry.
Properties
CAS No. |
2680540-53-6 |
---|---|
Molecular Formula |
C4H9FO3S |
Molecular Weight |
156.2 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.